1-Methylpyridin-1-ium-3-ol
Overview
Description
1-Methylpyridin-1-ium-3-ol is a quaternary ammonium compound with the molecular formula C6H8NO+. It is a derivative of pyridine, where the nitrogen atom is methylated, and a hydroxyl group is attached to the third carbon atom of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpyridin-1-ium-3-ol can be synthesized through several methods. One common method involves the methylation of pyridine using methyl iodide or dimethyl sulfate. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The hydroxyl group can be introduced through subsequent oxidation reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methylpyridin-1-ium-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The methyl group and hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include various substituted pyridinium salts, ketones, aldehydes, and reduced derivatives .
Scientific Research Applications
1-Methylpyridin-1-ium-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methylpyridin-1-ium-3-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, affecting their function and activity.
Pathways Involved: It can modulate oxidative stress pathways, influence signal transduction mechanisms, and alter gene expression.
Comparison with Similar Compounds
3-Hydroxy-1-methylpyridinium Bromide: Similar in structure but with a bromide ion.
N-Methylpyridinium Chloride: Another methylated pyridine derivative with chloride ion.
Pyridinium Salts: A broad class of compounds with similar quaternary ammonium structure.
Uniqueness: 1-Methylpyridin-1-ium-3-ol stands out due to its specific hydroxyl group at the third position, which imparts unique chemical reactivity and biological activity. This makes it particularly useful in applications requiring specific interactions with biological molecules .
Properties
IUPAC Name |
1-methylpyridin-1-ium-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-7-4-2-3-6(8)5-7/h2-5H,1H3/p+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVAZYLFYPULKX-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8NO+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60900996 | |
Record name | NoName_43 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60900996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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